molecular formula C16H16N6O2 B2871872 5-cyclopropyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)isoxazole-3-carboxamide CAS No. 2034299-70-0

5-cyclopropyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)isoxazole-3-carboxamide

Cat. No. B2871872
M. Wt: 324.344
InChI Key: DSUCTYRMNUUEQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups, including a cyclopropyl group, a pyrazole group, a pyrazinyl group, and an isoxazole group . These groups are common in many pharmaceuticals and agrochemicals, suggesting potential applications in these areas.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an X-ray crystallography study, it’s difficult to determine the exact structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the pyrazole group might undergo reactions like N-alkylation, while the isoxazole group could participate in reactions like ring-opening .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting point, solubility, and reactivity .

Scientific Research Applications

Photosynthetic Electron Transport Inhibition

Pyrazole derivatives have been synthesized and evaluated for their potential as inhibitors of photosynthetic electron transport. These compounds, including variants like 5 4-carboxypyrazolo-3-tert-butylcarboxamide and 6 4-carboxypyrazolo-3-cyclopropylcarboxamide derivatives, exhibited inhibitory properties in the micromolar range, comparable to commercial herbicides. The study highlighted the structure-activity relationship, suggesting the inhibitory potential is mainly associated with their electrostatic properties (Vicentini et al., 2005).

Cytotoxicity Against Cancer Cells

Research on pyrazole and pyrazolopyrimidine derivatives has shown significant cytotoxic activity against various cancer cell lines. For example, the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their reaction with acetylacetone or malononitrile yielded pyrazolopyrimidine derivatives with promising in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).

Synthesis of Heterocyclic Compounds

The versatility of pyrazole derivatives in synthetic organic chemistry is well-documented, with applications in the synthesis of complex heterocyclic compounds. For instance, the one-pot synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles highlights the role of these compounds in generating a variety of isomers and derivatives for further pharmacological exploration (Martins et al., 2002).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its toxicity, reactivity, and environmental impact. Without specific studies, it’s hard to predict these properties .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This might include developing more efficient synthesis methods, investigating its mechanism of action, and testing its efficacy in various applications .

properties

IUPAC Name

5-cyclopropyl-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2/c1-22-9-11(7-20-22)15-13(17-4-5-18-15)8-19-16(23)12-6-14(24-21-12)10-2-3-10/h4-7,9-10H,2-3,8H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSUCTYRMNUUEQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-cyclopropyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)isoxazole-3-carboxamide

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